Regioselectivity in Electrophilic Annulation with Acylacetylenes: C1-Methyl Group Directs Divergent Reactivity Pathways
In reactions with electrophilic acylacetylenes, 1-methylisoquinoline exhibits condition-dependent chemoselectivity between its deprotonated C1-methyl group and the nitrogen atom. With 1-acyl-2-arylacetylenes under basic conditions (34 mol% KOH·0.5 H₂O, H₂O/MeCN, 55–60 °C, 24–48 h), the reaction proceeds in a 2:1 molar ratio to yield 1-[5′-(het)aryl-m-terphenyl-4′-yl]isoquinolines in 28–51% yield, with a minor 1,3-acyl shift product obtained in only trace to 11% yield [1]. This dual-site nucleophilic character—unique to the C1-methylated isoquinoline scaffold—is absent in unsubstituted isoquinoline, which lacks the deprotonatable methyl C–H, and in 3-methylisoquinoline, where the methyl group is positioned distal to the nitrogen and does not participate in analogous annulation cascades.
| Evidence Dimension | Regioselectivity in electrophilic annulation |
|---|---|
| Target Compound Data | 28–51% yield of major m-terphenyl product; 0–11% yield of minor acyl-shift product |
| Comparator Or Baseline | Unsubstituted isoquinoline: no annulation via C1-methyl pathway; 3-methylisoquinoline: methyl group not positioned for analogous reactivity |
| Quantified Difference | Unique dual-site nucleophilic reactivity enabled by C1-methyl group (not quantifiable for comparators due to absence of the structural feature) |
| Conditions | 1-Acyl-2-arylacetylenes, 34 mol% KOH·0.5 H₂O, H₂O/MeCN, 55–60 °C, 24–48 h |
Why This Matters
For synthetic chemists designing multi-step routes to complex isoquinoline-containing architectures, the unique ability of 1-methylisoquinoline to participate in both N-nucleophilic and C-nucleophilic pathways enables access to m-terphenyl-isoquinoline hybrids that cannot be synthesized from unsubstituted or alternatively methylated isoquinoline starting materials.
- [1] Belyaeva, K. V., Nikitina, L. P., Saliy, V. S., Afonin, A. V., Ushakov, I. A., Vashchenko, A. V., & Trofimov, B. A. (2025). One-pot assembly of functionalized (m-terphenyl-4′-yl)isoquinolines from 1-methylisoquinoline and electrophilic acylacetylenes. Mendeleev Communications, 35(4), 457–460. View Source
